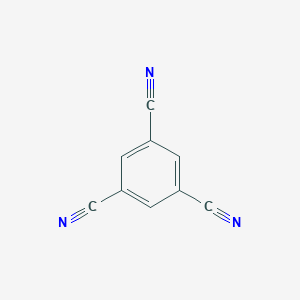

Benzene-1,3,5-tricarbonitrile

説明

Structure

3D Structure

特性

IUPAC Name |

benzene-1,3,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLGUTWNGVJXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145972 | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-94-3 | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP759CBJ5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Benzene-1,3,5-tricarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Benzene-1,3,5-tricarbonitrile (also known as 1,3,5-tricyanobenzene), a highly symmetrical aromatic compound. Its unique electronic properties and rigid, planar structure make it a valuable building block in supramolecular chemistry, materials science, and as an intermediate for specialized pharmaceuticals. This guide details its chemical and physical properties, outlines key synthetic methodologies, and provides specific experimental protocols for the preparation of its precursors.

Properties of this compound

This compound is a colorless to pale yellow crystalline solid.[1] It is characterized by three cyano groups symmetrically positioned on a benzene ring, which imparts high thermal stability and unique reactivity.[1] The compound is sparingly soluble in water but shows good solubility in organic solvents such as acetone and ethanol.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 10365-94-3 | [2][3] |

| Molecular Formula | C₉H₃N₃ | [2][3] |

| Molecular Weight | 153.14 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 261-263 °C | |

| Boiling Point | 256.2 ± 20.0 °C at 760 mmHg | |

| IUPAC Name | This compound | [2] |

| Synonyms | 1,3,5-Tricyanobenzene, Trimesonitrile, sym-Tricyanobenzene | [2] |

Table 2: Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Due to symmetry, a single signal is expected for the 3 aromatic protons. | [2] |

| ¹³C NMR | Three signals are expected: C-H (aromatic), C-CN (aromatic), and C≡N. | [2][4][5] |

| FTIR (KBr) | Characteristic C≡N stretching vibration expected around 2250 cm⁻¹. Aromatic C-H stretches appear above 3000 cm⁻¹ and C=C ring stretches around 1400-1600 cm⁻¹. | [2][6][7] |

| Mass Spec. | Molecular Ion (M⁺) peak expected at m/z = 153. | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. The most common strategies involve the substitution of haloarenes or the conversion of carboxylic acid derivatives. Below are two primary logical pathways.

Caption: Logical pathways for the synthesis of this compound.

Route 1: Cyanation of 1,3,5-Tribromobenzene

This is a direct and efficient route involving the triple substitution of bromine atoms with cyanide groups via the Rosenmund-von Braun reaction. The key steps are the synthesis of the 1,3,5-tribromobenzene precursor followed by the cyanation reaction.

This procedure is adapted from a reliable, peer-reviewed source.[8]

Materials:

-

2,4,6-Tribromoaniline

-

95% Ethanol

-

Benzene

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (powdered)

-

Glacial Acetic Acid (for purification)

-

Water

-

Decolorizing Carbon

Procedure:

-

In a 5-L two-necked flask equipped with a reflux condenser, dissolve moist 2,4,6-tribromoaniline in a mixture of 2.1 L of 95% ethanol and 525 mL of benzene, heating on a steam bath to facilitate dissolution.

-

To the hot solution, add 140 mL of concentrated sulfuric acid.

-

Add 140 g of powdered sodium nitrite rapidly, ensuring the reaction does not become too violent. Heat the mixture until effervescence ceases.

-

Cool the reaction mixture, preferably in an ice bath, and decant the mother liquor from the solid product.

-

To the solid, add a solution of 150 mL of concentrated sulfuric acid in 1.5 L of water to decompose any excess sodium nitrite.

-

Transfer the solid to a Büchner funnel and wash thoroughly with water, followed by a small amount of alcohol. The yield of crude, dry 1,3,5-tribromobenzene is typically 74–77%.[8]

-

Purification: Dissolve 100 g of the crude product in a boiling mixture of 1560 mL of glacial acetic acid and 350 mL of water. Add 25 g of decolorizing carbon and boil for several minutes.

-

Filter the hot solution and allow it to cool to crystallize the product. Wash the crystals on a Büchner funnel with a small amount of chilled 95% alcohol to remove residual acetic acid. The purified product has a melting point of 117–118 °C.[8]

Materials:

-

1,3,5-Tribromobenzene

-

Copper(I) Cyanide (CuCN)

-

High-boiling polar solvent (e.g., DMF, NMP, or Pyridine)

Procedure:

-

Combine 1,3,5-tribromobenzene with an excess of copper(I) cyanide (typically 1.1 to 1.5 equivalents per bromine atom) in a suitable high-boiling polar solvent.

-

Heat the reaction mixture to a high temperature, typically in the range of 150-250 °C, under an inert atmosphere (e.g., Nitrogen or Argon).

-

Maintain the reaction at reflux for several hours until TLC or GC-MS analysis indicates the consumption of the starting material.

-

Work-up: The work-up for Rosenmund-von Braun reactions can be challenging due to the formation of copper complexes. Typically, the cooled reaction mixture is poured into an aqueous solution of a complexing agent like ferric chloride or ethylenediamine to break down copper complexes and precipitate the product.

-

The crude product is then extracted with an organic solvent, washed, dried, and purified by recrystallization or column chromatography.

Caption: General experimental workflow for the Rosenmund-von Braun cyanation.

Route 2: Dehydration of Benzene-1,3,5-tricarboxamide

This route begins with the readily available trimesic acid (benzene-1,3,5-tricarboxylic acid). The acid is converted to the more reactive trimesoyl chloride, which is then ammonolyzed to the tris-amide. The final step is a dehydration to yield the trinitrile.

This procedure is based on standard methods for converting acid chlorides to primary amides.[9][10]

Materials:

-

1,3,5-Benzenetricarbonyl trichloride (Trimesoyl chloride)

-

Aqueous Ammonia (concentrated)

-

Water

Procedure:

-

Cool a concentrated aqueous solution of ammonia in an ice bath.

-

Slowly add a solution of 1,3,5-benzenetricarbonyl trichloride in a water-miscible solvent (e.g., THF or acetone) to the stirred ammonia solution. A voluminous white precipitate of benzene-1,3,5-tricarboxamide will form immediately.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction is complete.

-

Filter the white solid, wash thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold ethanol or acetone.

-

Dry the product under vacuum to yield pure benzene-1,3,5-tricarboxamide.

The final dehydration of the primary amides to nitriles can be accomplished using various dehydrating agents. Common reagents for this transformation include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

Procedure (Conceptual):

-

Combine benzene-1,3,5-tricarboxamide with a suitable dehydrating agent (e.g., P₂O₅ or SOCl₂) in an inert solvent or, in some cases, neat.

-

Heat the mixture, often to high temperatures, to drive the dehydration reaction.

-

Upon completion, the reaction mixture is carefully quenched (e.g., by pouring onto ice).

-

The product, this compound, is then isolated by filtration or extraction and purified by recrystallization.

Applications and Future Outlook

This compound is a key precursor in the synthesis of:

-

Porous Polymers and Metal-Organic Frameworks (MOFs): The nitrile groups can be hydrolyzed to carboxylic acids or converted to other linking groups, making it a valuable monomer for creating materials with high surface areas for gas storage and catalysis.

-

Functional Dyes and Agrochemicals: It serves as a central scaffold for the synthesis of complex organic molecules.[1]

-

Pharmaceuticals: The rigid, trifunctional nature of the molecule allows it to be used as a core structure in drug design to orient pharmacophores in specific spatial arrangements.[1]

The continued exploration of this compound in materials science and medicinal chemistry is expected to yield novel materials and therapeutic agents with unique properties and functions.

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzene-1,3,5-tricarboxamide: a versatile ordering moiety for supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,3,5-Tricyanobenzene: Discovery, Synthesis, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3,5-Tricyanobenzene, a highly symmetrical aromatic nitrile, serves as a pivotal building block in supramolecular chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical synthetic routes, and modern preparative methods. Detailed experimental protocols for key syntheses are presented, alongside tabulated quantitative data for comparative analysis. Furthermore, this document illustrates the core synthetic pathways and reaction mechanisms using logical diagrams to facilitate a deeper understanding of the chemical principles involved. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of organic synthesis, materials science, and drug development.

Introduction and Historical Context

The history of 1,3,5-tricyanobenzene is intrinsically linked to the development of synthetic methodologies for aromatic compounds. While a definitive first synthesis is not prominently documented in readily available historical records, its preparation is a logical extension of established reactions for introducing cyano groups onto an aromatic ring. Early methods for the synthesis of aromatic nitriles, such as the Sandmeyer and Rosenmund-von Braun reactions, laid the groundwork for the eventual synthesis of polysubstituted cyanoarenes.[1] The primary challenge in synthesizing 1,3,5-tricyanobenzene has been the introduction of three cyano groups in the specific meta-positions on the benzene ring. Over the years, several synthetic strategies have emerged, with the most common and efficient methods starting from readily available precursors like 1,3,5-tricarbamoylbenzene or through multi-step sequences from 1,3,5-trimethylbenzene.

Synthetic Pathways

Several synthetic routes to 1,3,5-tricyanobenzene have been developed, each with its own advantages and limitations. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Dehydration of 1,3,5-Benzenetricarboxamide

One of the most direct methods for the preparation of 1,3,5-tricyanobenzene is the dehydration of 1,3,5-benzenetricarboxamide (also known as 1,3,5-tricarbamoylbenzene). This reaction is typically achieved using a strong dehydrating agent, with thionyl chloride (SOCl₂) being a common choice.[2]

Experimental Protocol:

To a stirred suspension of 1,3,5-tricarbamoylbenzene (4.6 g, 22.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 35 mL), thionyl chloride (6 mL) is added dropwise over a period of 1 hour, while maintaining the temperature at 60°C. The reaction mixture is then stirred at this temperature for 6 hours, during which the solid starting material completely dissolves. After cooling, the resulting solution is poured into a dilute aqueous solution of hydrochloric acid (100 mL) to decompose any unreacted thionyl chloride. This results in the formation of a dense white precipitate. The solid product is collected by filtration, washed with water until the washings are neutral to litmus paper, and then dried in an oven at 120°C for 14 hours. The crude product can be further purified by crystallization from a mixture of ethanol and acetone to yield colorless needles of 1,3,5-tricyanobenzene.[2]

Reaction Mechanism: Dehydration of Amide with Thionyl Chloride

The dehydration of a primary amide to a nitrile using thionyl chloride proceeds through a well-established mechanism. The reaction is initiated by the nucleophilic attack of the amide oxygen onto the electrophilic sulfur atom of thionyl chloride. Subsequent elimination and proton transfers lead to the formation of the nitrile.

References

A Preliminary Investigation of Benzene-1,3,5-tricarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzene-1,3,5-tricarbonitrile, also known as 1,3,5-tricyanobenzene, is a versatile aromatic organic compound with significant potential in materials science and as a precursor in the synthesis of more complex molecules. Its rigid, planar structure and the presence of three reactive cyano groups make it an ideal building block for the construction of highly ordered porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and key applications of this compound, with a focus on its emerging role in biomedical fields. Detailed experimental protocols for its analysis and its use in the synthesis of advanced materials are also presented.

Introduction

This compound (C₉H₃N₃) is a symmetrical aromatic molecule characterized by a benzene ring substituted with three nitrile (-C≡N) groups at the 1, 3, and 5 positions.[1] This arrangement imparts a high degree of thermal and chemical stability to the molecule.[2] While sparingly soluble in water, it exhibits solubility in various organic solvents.[2] The electron-withdrawing nature of the cyano groups makes the aromatic ring susceptible to nucleophilic attack and enables the participation of the nitrile groups in a variety of chemical transformations. These properties have led to its use as an intermediate in the synthesis of dyes and pharmaceuticals.[2] More recently, its application as a trigonal linker in the bottom-up synthesis of porous crystalline materials like COFs and MOFs has garnered significant attention. These materials are being explored for a wide range of applications, including gas storage, catalysis, and, increasingly, in biomedical domains such as drug delivery and biosensing.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 1,3,5-Tricyanobenzene, Trimesonitrile | [1] |

| CAS Number | 10365-94-3 | [3] |

| Molecular Formula | C₉H₃N₃ | [3] |

| Molecular Weight | 153.14 g/mol | [4] |

| Appearance | White to light yellow solid/powder | [4] |

| Melting Point | 261-263 °C | [4] |

| Boiling Point | 256.2 ± 20.0 °C at 760 mmHg | [4] |

| Solubility | Sparingly soluble in water; Soluble in acetone and ethanol | [2] |

| Enthalpy of Formation (ΔfH°gas) | 509.6 kJ/mol | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | A single peak is expected for the three equivalent aromatic protons. The chemical shift will be downfield due to the electron-withdrawing nature of the nitrile groups. | [1][6] |

| ¹³C NMR | Three signals are expected: one for the protonated aromatic carbons, one for the carbon atoms attached to the nitrile groups, and one for the nitrile carbons. Aromatic carbons typically appear in the 110-140 ppm range, while nitrile carbons are found around 115-125 ppm. | [7][8] |

| FTIR | A characteristic sharp peak for the C≡N stretch is expected in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region. | [1][9][10] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 153.14. | [1] |

Note: Specific spectral data can be found in databases such as PubChem.[1]

Synthesis and Experimental Protocols

While various synthetic routes to this compound exist, a common laboratory-scale approach involves the dehydration of 1,3,5-benzenetricarboxamide (trimesamide). Another potential route is the Sandmeyer reaction starting from 1,3,5-triaminobenzene.

General Synthesis via Dehydration of Trimesamide

A plausible laboratory synthesis involves the dehydration of 1,3,5-benzenetricarboxamide using a suitable dehydrating agent.

Reaction Scheme:

General Synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,3,5-benzenetricarboxamide in an excess of a dehydrating agent such as thionyl chloride or in an inert solvent with phosphorus pentoxide.

-

Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench the excess dehydrating agent (e.g., by slowly adding to ice-water).

-

Isolation: The crude product will precipitate out of the aqueous solution. Collect the solid by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using reverse-phase HPLC.[11][12]

Experimental Protocol

-

Instrumentation: A standard HPLC system with a UV detector.[13]

-

Column: Newcrom R1 or a similar reverse-phase column (e.g., C18).[11]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of phosphoric acid.[11] For mass spectrometry (MS) compatible methods, formic acid can be used instead of phosphoric acid.[11]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Inject the standard solution to determine the retention time.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

-

Applications in Materials Science and Drug Development

The primary application of this compound in current research is as a molecular building block for porous materials.

Covalent Organic Frameworks (COFs)

This compound is a key precursor for the synthesis of Covalent Triazine Frameworks (CTFs), a subclass of COFs.[14][15] The trimerization of the nitrile groups under ionothermal conditions (typically with molten zinc chloride) leads to the formation of highly stable and porous triazine-linked networks.[2][14]

Formation of a Covalent Triazine Framework.

Experimental Protocol for CTF Synthesis [2]

-

Preparation: Thoroughly mix this compound and anhydrous zinc chloride (e.g., in a 1:10 molar ratio) in a quartz ampule.

-

Sealing: Evacuate the ampule to a high vacuum and seal it using a high-temperature torch.

-

Heating: Place the sealed ampule in a tube furnace and heat to 400°C for an extended period (e.g., 48 hours).

-

Purification: After cooling, open the ampule and grind the resulting solid. Wash the powder extensively with hot deionized water, followed by dilute hydrochloric acid to remove the zinc salts. Subsequently, wash with solvents like DMF and acetone to remove any unreacted monomer.

-

Drying: Dry the purified powder in a vacuum oven to obtain the final CTF material.

Biomedical Applications of Derived Frameworks

While this compound itself does not have direct, well-characterized biological activity, the COFs and MOFs synthesized from it have shown significant promise in biomedical applications. These porous materials can be used for:

-

Drug Delivery: The high porosity and large surface area of these frameworks allow for the encapsulation and controlled release of therapeutic agents.

-

Biosensing: The tunable pore sizes and chemical functionalities of COFs and MOFs can be designed to selectively bind to and detect specific biomolecules.

-

Bioimaging: By incorporating imaging agents, these frameworks can be used as contrast agents for various imaging modalities.

-

Biocatalysis: MOFs can mimic the catalytic sites of enzymes, acting as "nanozymes" for various biochemical reactions.

No specific signaling pathways involving this compound have been identified in the literature. The biological relevance of this compound is currently indirect, through the applications of the advanced materials synthesized from it.

Safety and Handling

This compound is classified as a toxic substance.[1][4]

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[4]

-

Precautionary Measures: Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses). Work in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in modern chemistry. Its rigid, symmetrical structure and reactive nitrile groups make it an excellent precursor for the synthesis of highly ordered, porous materials like Covalent Organic Frameworks and Metal-Organic Frameworks. While direct biological activity is not a prominent feature of the molecule itself, the materials derived from it have significant potential in a range of biomedical applications, including drug delivery, biosensing, and bioimaging. Further research into the synthesis and functionalization of frameworks derived from this compound is likely to expand its utility in the fields of materials science and medicine.

References

- 1. This compound | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 10365-94-3 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. instanano.com [instanano.com]

- 11. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. This compound | SIELC Technologies [sielc.com]

- 13. apps.dtic.mil [apps.dtic.mil]

- 14. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]

- 15. researchgate.net [researchgate.net]

Benzene-1,3,5-tricarbonitrile: A Core Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarbonitrile (TCB), a key building block in supramolecular chemistry and materials science. This document details its fundamental properties, synthesis, and key applications, with a focus on its role in the development of advanced materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Detailed experimental protocols for its synthesis and characterization are provided, alongside structured data tables for easy reference. Visualizations of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of its utility in research and development.

Introduction

This compound, also known as 1,3,5-tricyanobenzene, is an aromatic organic compound featuring a benzene ring substituted with three nitrile (-C≡N) groups at the 1, 3, and 5 positions.[1] This symmetrical arrangement of electron-withdrawing cyano groups imparts significant chemical and thermal stability, making it a molecule of great interest.[1] Its rigid, trigonal planar geometry makes it an ideal linker or node for the construction of highly ordered, porous materials. The nitrile functionalities offer versatile reactivity, capable of participating in various organic reactions, which allows for its use as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] This guide aims to provide an in-depth technical resource for professionals utilizing or considering the use of this compound in their research endeavors.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow solid at room temperature.[1] It is characterized by its high stability and low volatility.[1] While sparingly soluble in water, it demonstrates good solubility in organic solvents like acetone and ethanol.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃N₃ | [1][2] |

| Molecular Weight | 153.14 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 261-263 °C | |

| Boiling Point | 256.2 ± 20.0 °C at 760 mmHg | |

| Topological Polar Surface Area | 71.4 Ų | [3] |

| Solubility | Sparingly soluble in water; soluble in acetone, ethanol | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Due to the high symmetry of the molecule, its NMR spectra are relatively simple.

| Spectroscopy Type | Key Features & Chemical Shifts (δ) | Reference(s) |

| ¹H NMR | A single peak is observed for the three equivalent aromatic protons. The chemical shift is typically around 7.3 ppm. | [4] |

| ¹³C NMR | Two distinct signals are expected: one for the three equivalent aromatic carbons attached to hydrogen and one for the three equivalent carbons of the nitrile groups. The aromatic C-H signal appears around 128 ppm. | [5] |

| FTIR (KBr) | Characteristic peaks include C-H stretching of the aromatic ring (~3030-3080 cm⁻¹), C≡N stretching of the nitrile groups, and C=C stretching of the aromatic ring (~1480 cm⁻¹). | [2][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common laboratory-scale preparation involves the dehydration of 1,3,5-tricarbamoylbenzene.

Synthesis of this compound from 1,3,5-Tricarbamoylbenzene

This protocol describes the synthesis of this compound via the dehydration of 1,3,5-tricarbamoylbenzene using thionyl chloride in DMF.

Materials:

-

1,3,5-Tricarbamoylbenzene

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Dilute aqueous Hydrochloric acid (HCl)

-

Ethanol

-

Acetone

Equipment:

-

Reaction flask with a stirrer and dropping funnel

-

Heating mantle with temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

A suspension of 1,3,5-tricarbamoylbenzene (4.6 g, 22.2 mmol) in DMF (35 mL) is prepared in a reaction flask with stirring.[7]

-

Thionyl chloride (6 mL) is added dropwise over a period of 1 hour, while maintaining the reaction temperature at 60°C.[7]

-

The mixture is stirred at 60°C for an additional 6 hours, during which the solid starting material completely dissolves.[7]

-

The resulting solution is cooled and then poured into dilute aqueous HCl (100 mL) to decompose any unreacted thionyl chloride, leading to the formation of a dense white precipitate.[7]

-

The solid product is collected by filtration and washed with water until the washings are neutral to litmus paper.[7]

-

The crude product is dried at 120°C for 14 hours.[7]

-

Purification is achieved by crystallization from a mixture of ethanol and acetone to yield colorless needles of this compound (yield: 1.50 g, 45%).[7]

Applications in Research and Development

The rigid, trigonal structure and functional nitrile groups of this compound make it a valuable component in the construction of porous crystalline materials.

Linker for Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

This compound serves as a trigonal organic linker in the synthesis of MOFs and COFs. In these structures, the nitrile groups can either be used as coordination sites for metal ions or can be chemically transformed to other functional groups that then participate in the framework formation. These materials are of significant interest for applications in gas storage and separation, catalysis, and sensing.

General Experimental Workflow for MOF/COF Synthesis:

-

Dissolution: The organic linker (this compound or a derivative) and the metal salt (for MOFs) or other organic building blocks (for COFs) are dissolved in a suitable solvent or solvent mixture (e.g., DMF, dioxane).

-

Reaction: The solution is typically sealed in a vial or autoclave and heated under solvothermal or hydrothermal conditions for a specific period to promote the crystallization of the framework.

-

Isolation: After cooling to room temperature, the crystalline product is isolated by filtration or centrifugation.

-

Washing and Activation: The isolated solid is washed with fresh solvent to remove any unreacted starting materials. The solvent molecules within the pores are then typically removed by heating under vacuum to "activate" the material for subsequent applications.

References

- 1. CAS 10365-94-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3,5-Tricyanobenzene | 88830-25-5 [chemicalbook.com]

An In-depth Technical Guide on 1,3,5-Tricyanobenzene: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Tricyanobenzene (TCB) is a symmetrical aromatic nitrile that has garnered significant interest in various fields of chemistry, including materials science and medicinal chemistry. Its planar structure and the presence of three electron-withdrawing nitrile groups impart unique electronic and structural properties. In materials science, TCB is a key building block for the synthesis of porous organic frameworks, such as covalent triazine frameworks (CTFs), which exhibit high surface areas and potential applications in gas storage and catalysis.[1] In the realm of drug discovery and development, while TCB itself is not a therapeutic agent, its derivatives, particularly those based on the 1,3,5-triazine scaffold formed via cyclotrimerization, have emerged as a promising class of bioactive molecules with diverse pharmacological activities.[2][3][4] This technical guide provides a comprehensive overview of 1,3,5-tricyanobenzene, covering its synthesis, physicochemical properties, and its role as a scaffold for the development of potential therapeutic agents, with a focus on the inhibition of key signaling pathways in cancer.

Physicochemical Properties of 1,3,5-Tricyanobenzene

1,3,5-Tricyanobenzene is a white to light yellow crystalline solid.[5] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₃N₃ | [6] |

| Molecular Weight | 153.14 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 259-261 °C | [6] |

| Boiling Point | 256.2 °C at 760 mmHg | [6] |

| Crystal System | Monoclinic | [7] |

| Space Group | P2₁ | [7] |

Spectroscopic Data

The structural characterization of 1,3,5-tricyanobenzene is confirmed by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | The spectrum shows a singlet for the three equivalent aromatic protons. | [7][8] |

| ¹³C NMR | The spectrum displays signals for the aromatic carbons and the nitrile carbons. One study reports shifts at δ = 149.7, 110.2, and 95.6 ppm in [D6]DMSO for a related triazido-tricyanobenzene derivative.[8] A detailed spectrum for TCB itself is less commonly reported but would show two signals for the benzene ring carbons and one for the nitrile carbon due to symmetry. | [8][9] |

| FT-IR (KBr) | Characteristic peaks include C-H stretching of the aromatic ring, C≡N stretching of the nitrile groups, and C=C stretching of the benzene ring. | [7] |

| UV-Vis | The UV-Vis spectrum in solution exhibits absorption bands corresponding to the π-π* transitions of the aromatic system. |

Experimental Protocols

Synthesis of 1,3,5-Tricyanobenzene

Two primary synthetic routes for 1,3,5-tricyanobenzene are detailed below.

Method 1: From 1,3,5-Tricarbamoylbenzene [10]

This method involves the dehydration of 1,3,5-tricarbamoylbenzene using a dehydrating agent such as thionyl chloride.

Materials:

-

1,3,5-Tricarbamoylbenzene

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Dilute aqueous HCl

-

Ethanol

-

Acetone

Procedure:

-

Suspend 1,3,5-tricarbamoylbenzene (4.6 g, 22.2 mmol) in DMF (35 mL) in a stirred reaction vessel.

-

Slowly add thionyl chloride (6 mL) over a period of 1 hour, while maintaining the temperature at 60 °C.

-

Continue stirring at 60 °C for 6 hours, during which the solid will completely dissolve.

-

Pour the resulting solution into dilute aqueous HCl (100 mL) to quench the unreacted thionyl chloride, which will result in the formation of a dense white precipitate.

-

Collect the solid precipitate by filtration.

-

Wash the solid with water until the washings are neutral to litmus paper.

-

Dry the product at 120 °C for 14 hours.

-

Recrystallize the crude product from a mixture of ethanol and acetone to yield colorless needles of 1,3,5-tricyanobenzene (1.50 g, 45% yield).[10]

Method 2: Multi-step Synthesis from 1,3,5-Trimethylbenzene (Mesitylene) [8]

This is a more extensive, multi-step synthesis that involves the transformation of methyl groups to nitrile groups. A generalized workflow is presented below.

Caption: A simplified workflow for the multi-step synthesis of 1,3,5-tricyanobenzene starting from mesitylene.

Synthesis of Covalent Triazine Frameworks (CTFs) from 1,3,5-Tricyanobenzene

1,3,5-Tricyanobenzene is a common monomer for the synthesis of covalent triazine frameworks (CTFs) via ionothermal synthesis.

Materials:

-

1,3,5-Tricyanobenzene (TCB)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Quartz ampule

-

Tube furnace

-

Hydrochloric acid (0.1 M)

-

Deionized water

-

Dimethylformamide (DMF)

-

Acetone

Procedure:

-

Thoroughly mix 1,3,5-tricyanobenzene and anhydrous zinc chloride in a quartz ampule.

-

Evacuate the ampule to a high vacuum and seal it.

-

Place the sealed ampule in a tube furnace and heat to 400-600 °C for 48-72 hours.

-

Allow the furnace to cool to room temperature and carefully open the ampule.

-

Grind the resulting solid monolith into a fine powder.

-

Wash the powder with hot deionized water, followed by 0.1 M HCl, and then sequentially with deionized water, DMF, and acetone to remove impurities and unreacted monomer.

-

Dry the purified powder in a vacuum oven to obtain the final covalent triazine framework.

1,3,5-Tricyanobenzene in Drug Development: A Scaffold for Bioactive Molecules

While 1,3,5-tricyanobenzene itself has not been identified as a therapeutic agent, its structural motif is central to a class of compounds with significant biological activity: the 1,3,5-triazines. Through a cyclotrimerization reaction, three molecules of an aryl nitrile, such as 1,3,5-tricyanobenzene, can form a highly stable 1,3,5-triazine ring. This triazine core serves as a versatile scaffold for the design and synthesis of potent and selective enzyme inhibitors.

Targeting the PI3K/Akt/mTOR Signaling Pathway

A significant body of research has focused on the development of 1,3,5-triazine derivatives as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][10][11][12][13][14][15][16] This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of many human cancers.[4][13]

The general workflow for the development of such inhibitors can be conceptualized as follows:

Caption: A conceptual workflow for the development of bioactive 1,3,5-triazine derivatives starting from a TCB-like core.

Numerous studies have demonstrated that by strategically modifying the substituents on the 1,3,5-triazine ring, it is possible to achieve potent and selective inhibition of PI3K isoforms and/or mTOR.[11][12] For example, certain derivatives have shown significant inhibitory activity against PI3Kα, a frequently mutated isoform in cancer.[11]

The PI3K/Akt/mTOR signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, which ultimately promotes cell growth, proliferation, and survival. 1,3,5-Triazine-based inhibitors typically function as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR and preventing their catalytic activity.[14]

Caption: The inhibitory action of 1,3,5-triazine derivatives on the PI3K/Akt/mTOR signaling pathway.

Conclusion

1,3,5-Tricyanobenzene is a versatile molecule with significant utility in both materials science and as a foundational scaffold in medicinal chemistry. While its direct biological activity is not well-documented, its role as a precursor to the 1,3,5-triazine core is of paramount importance for the development of novel therapeutics. The demonstrated success of 1,3,5-triazine derivatives as potent inhibitors of the PI3K/Akt/mTOR pathway highlights the potential of TCB-derived compounds in oncology. Further exploration of the structure-activity relationships of these derivatives will undoubtedly lead to the discovery of new and improved drug candidates for the treatment of cancer and other diseases. This guide provides a solid foundation for researchers and drug development professionals interested in harnessing the potential of 1,3,5-tricyanobenzene and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 1,3,5-Tricyanobenzene | 88830-25-5 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective synthesis of 5- and 6-methoxybenzimidazole-1,3,5-triazines as inhibitors of phosphoinositide 3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of substituted 2-(thiophen-2-yl)-1,3,5-triazine derivatives as potential dual PI3Kα/mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role and Therapeutic Targeting of the PI3K/Akt/mTOR Signaling Pathway in Skin Cancer: A Review of Current Status and Future Trends on Natural and Synthetic Agents Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1,3,5-Tricyanobenzene

This technical guide provides a comprehensive overview of 1,3,5-tricyanobenzene, also known as benzene-1,3,5-tricarbonitrile. It is intended for researchers, scientists, and professionals in drug development and materials science, detailing the compound's chemical and physical properties, synthesis, spectroscopic data, and key applications as a molecular building block.

Chemical Identity and Properties

1,3,5-Tricyanobenzene is a highly symmetrical aromatic compound. Its planar structure and the presence of three electron-withdrawing nitrile groups give it unique chemical properties, making it a valuable precursor in supramolecular chemistry and materials science.

Identifiers

The following table summarizes the key identifiers for 1,3,5-tricyanobenzene. While two CAS numbers are associated with this compound, 10365-94-3 is the most commonly cited in commercial and recent research contexts.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | 1,3,5-Tricyanobenzene, sym-Tricyanobenzene, Trimesonitrile[1][3] |

| Primary CAS No. | 10365-94-3[1][3] |

| Secondary CAS No. | 88830-25-5[2] |

| Molecular Formula | C₉H₃N₃[1][4] |

| Molecular Weight | 153.14 g/mol [1][4] |

| Canonical SMILES | C1=C(C=C(C=C1C#N)C#N)C#N[1] |

| InChI Key | SGLGUTWNGVJXPP-UHFFFAOYSA-N[2] |

Physical and Chemical Properties

The compound is typically a stable, white to light-yellow crystalline solid at room temperature.[3] It has limited solubility in water but is soluble in various organic solvents.[3]

| Property | Value |

| Appearance | White to light yellow powder or colorless needles[3][5] |

| Melting Point | 258-262 °C |

| Boiling Point | 256.2 °C at 760 mmHg |

| Density | 1.27 g/cm³ |

| Flash Point | 113.5 °C |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone[3] |

Molecular Structure and Visualization

1,3,5-Tricyanobenzene consists of a central benzene ring symmetrically substituted with three nitrile (-C≡N) groups. This C₃ symmetrical structure makes it an ideal tritopic node for the construction of ordered molecular architectures.

Spectroscopic Data

Spectroscopic analysis confirms the highly symmetric structure of the molecule.

| Spectrum Type | Observed Chemical Shifts / Bands (δ in ppm, ν in cm⁻¹) |

| ¹H NMR | A single resonance is expected for the three equivalent aromatic protons. |

| ¹³C NMR | Signals are observed for the aromatic carbons attached to protons, the aromatic carbons attached to cyano groups, and the nitrile carbons.[4][6] |

| IR Spectroscopy | A characteristic strong stretching vibration for the nitrile (C≡N) group is observed. A related compound, 1,3,5-tribromo-2,4,6-tricyanobenzene, shows a typical CN stretch at ν = 2232 cm⁻¹.[7] |

Experimental Protocols: Synthesis

1,3,5-Tricyanobenzene can be efficiently synthesized via the dehydration of 1,3,5-tricarbamoylbenzene. The following protocol is adapted from established literature procedures.[5]

Reaction: Dehydration of 1,3,5-Tricarbamoylbenzene using Thionyl Chloride.

Materials:

-

1,3,5-Tricarbamoylbenzene (1 equivalent)

-

Dimethylformamide (DMF)

-

Thionyl chloride (SOCl₂)

-

Dilute aqueous Hydrochloric Acid (HCl)

-

Ethanol

-

Acetone

Procedure:

-

Suspend 1,3,5-tricarbamoylbenzene (e.g., 4.6 g, 22.2 mmol) in DMF (35 mL) in a suitable reaction vessel equipped with a stirrer.

-

While stirring, add thionyl chloride (6 mL) dropwise over a period of 1 hour. Maintain the reaction temperature at 60 °C during the addition.

-

Continue stirring the mixture at 60 °C for 6 hours. During this time, the suspended solid should completely dissolve.

-

After the reaction is complete, carefully pour the resulting solution into dilute aqueous HCl (100 mL) to decompose any unreacted thionyl chloride. This will cause a dense white solid to precipitate.

-

Collect the precipitate by filtration.

-

Wash the solid with water until the washings are neutral to litmus paper.

-

Dry the solid product at 120 °C for 14 hours.

-

For further purification, recrystallize the crude product from a mixture of ethanol and acetone to yield colorless needles of 1,3,5-tricyanobenzene.

Applications in Materials Science

The primary application of 1,3,5-tricyanobenzene is not in direct biological or pharmaceutical roles but as a fundamental building block (a "linker" or "node") for creating highly ordered, porous materials. Its rigid structure and C₃ symmetry are ideal for these purposes.

Precursor to Covalent Triazine Frameworks (CTFs)

A major application is in the synthesis of Covalent Triazine Frameworks (CTFs).[8][9] Through an ionothermal trimerization reaction (typically in molten zinc chloride), the nitrile groups of three 1,3,5-tricyanobenzene molecules react to form a highly stable, nitrogen-rich triazine ring.[8] This process extends in two dimensions to create a porous, crystalline polymer with a regular pore structure. These CTFs are investigated for applications in gas storage, separation, and heterogeneous catalysis.[8][9]

Linker in Coordination Polymers and MOFs

The nitrile groups of 1,3,5-tricyanobenzene can also act as ligands, coordinating to metal ions. This allows it to be used as a tritopic organic linker in the design of coordination polymers and metal-organic frameworks (MOFs).[10][11] The predictable geometry of the linker helps direct the assembly of metal ions into specific 1D, 2D, or 3D network structures with potential applications in catalysis, sensing, and gas separation.

Relevance in Drug Development

For professionals in drug development, it is crucial to distinguish between 1,3,5-tricyanobenzene and the 1,3,5-triazine scaffold. While 1,3,5-tricyanobenzene can be a precursor to triazine-based materials, the 1,3,5-triazine ring itself is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with anticancer and other therapeutic properties.

Currently, there is limited to no direct evidence of 1,3,5-tricyanobenzene itself being used as a pharmacophore or being directly involved in drug signaling pathways. Its relevance to the field is primarily as a versatile starting material for synthesizing more complex, rigid scaffolds or as a component in advanced materials that could potentially be used in drug delivery systems. Researchers should therefore view this compound as a tool for chemical synthesis and materials engineering rather than a direct bioactive agent.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 10365-94-3: this compound | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,3,5-Tricyanobenzene | 88830-25-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. znaturforsch.com [znaturforsch.com]

- 8. Covalent Triazine Frameworks Prepared from 1,3,5-Tricyanobenzene | Functional Nanomaterials [bojdyslab.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ac1.hhu.de [ac1.hhu.de]

Benzene-1,3,5-tricarbonitrile CAS number and identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene-1,3,5-tricarbonitrile (CAS No. 10365-94-3), a symmetrical aromatic nitrile with applications in organic synthesis and materials science. This document details its identification, key physical and chemical properties, and established analytical methodologies.

Core Identification

This compound is unequivocally identified by its unique Chemical Abstracts Service (CAS) number: 10365-94-3 .[1][2][3] Its molecular structure consists of a benzene ring substituted with three nitrile (-C≡N) groups at the 1, 3, and 5 positions.

| Identifier | Value |

| CAS Number | 10365-94-3[1][2][3] |

| Molecular Formula | C₉H₃N₃[2][4][5] |

| Molecular Weight | 153.14 g/mol [1][5] |

| IUPAC Name | This compound[1][5] |

| Synonyms | 1,3,5-Tricyanobenzene, Trimesonitrile[4][5] |

| InChI | InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H[4][5] |

| InChIKey | SGLGUTWNGVJXPP-UHFFFAOYSA-N[4][5] |

| SMILES | C1=C(C=C(C=C1C#N)C#N)C#N[5] |

Physicochemical Properties

This compound is a solid at room temperature with the following key physical properties:

| Property | Value |

| Physical Form | Solid[1] |

| Melting Point | 261-263 °C[1] |

| Boiling Point | 256.2 ± 20.0 °C at 760 mmHg[1] |

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: A Plausible Route via Sandmeyer Reaction

Starting Material: 1,3,5-Triaminobenzene. A potential synthesis for this precursor starts from trimesic acid.[9]

Step 1: Diazotization of 1,3,5-Triaminobenzene

-

Dissolve 1,3,5-triaminobenzene in an aqueous solution of a strong acid, such as hydrochloric acid, cooled to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for a short period to ensure complete formation of the tris(diazonium) salt.

Step 2: Cyanation (Sandmeyer Reaction)

-

In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide, also cooled to 0-5 °C.

-

Slowly add the freshly prepared tris(diazonium) salt solution to the copper(I) cyanide solution. Vigorous nitrogen evolution is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The solid product, this compound, can then be isolated by filtration.

Purification: The crude product can be purified by recrystallization from a suitable organic solvent.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

-

Column: Newcrom R1[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN) and water, with phosphoric acid as a modifier. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[3]

-

Detection: UV detection at a suitable wavelength.

Spectroscopic Identification The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Due to the symmetry of the molecule, a single signal is expected for the three aromatic protons.

-

¹³C NMR: Three distinct signals are expected: one for the aromatic carbons bearing the nitrile groups, one for the aromatic carbons with hydrogen atoms, and one for the nitrile carbons.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The FT-IR spectrum will show characteristic absorption bands for the C≡N stretch of the nitrile groups and the C-H and C=C stretching of the aromatic ring. The sample is typically prepared as a KBr wafer.[5]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound.

-

Data Presentation

Spectroscopic Data Summary

| Technique | Key Observations |

| ¹H NMR | Aromatic protons (s) |

| ¹³C NMR | Aromatic C-H, Aromatic C-CN, C≡N |

| FT-IR (cm⁻¹) | ~2230 (C≡N stretch), ~3050 (Aromatic C-H stretch), ~1600, ~1450 (Aromatic C=C stretch) |

| Mass Spec (m/z) | 153 [M]⁺ |

Signaling Pathways and Biological Activity

Currently, there is no direct evidence in the public domain to suggest the involvement of this compound in specific biological signaling pathways. While some related compounds, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have been investigated for their potential anticancer activity through DNA binding, similar studies on this compound have not been reported.[10]

Visualizations

References

- 1. This compound | 10365-94-3 [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. CAS 10365-94-3: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C9H3N3 | CID 82587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction | Thermo Fisher Scientific - CA [thermofisher.com]

- 7. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103214377B - Synthesis process of 1, 3, 5-triaminobenzene - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Spectroscopic Profile of Benzene-1,3,5-tricarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzene-1,3,5-tricarbonitrile (CAS No. 10365-94-3), a key building block in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic properties, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent |

| ¹H | 8.6 | Singlet | Not specified |

| ¹³C | 138.8 | Not applicable | Not specified |

| ¹³C | 115.5 | Not applicable | Not specified |

| ¹³C | 114.7 | Not applicable | Not specified |

Data extracted from spectral images available on PubChem.[1]

Infrared (IR) Spectroscopy

Table 2: Key FTIR Spectral Peaks

| Wavenumber (cm⁻¹) | Interpretation |

| ~3080 | Aromatic C-H stretch |

| ~2240 | C≡N (nitrile) stretch |

| ~1580 | Aromatic C=C stretch |

| ~1450 | Aromatic C=C stretch |

| ~880 | Aromatic C-H bend (out-of-plane) |

Data extracted from the FTIR spectrum available on PubChem.[1]

Mass Spectrometry (MS)

Table 3: GC-MS Fragmentation Data

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 153 | Molecular ion [M]⁺ |

| 126 | [M - HCN]⁺ |

| 100 | [M - 2HCN]⁺ |

Data extracted from the GC-MS spectrum available on PubChem.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These represent standard procedures for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: A small quantity (typically 5-25 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution must be homogeneous.

-

Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, such as a Bruker AC-300.[1]

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass the aromatic region (typically 0-10 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

The spectral width is set to cover the expected range for aromatic and nitrile carbons (typically 0-160 ppm).

-

A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: As this compound is a solid, the KBr pellet method is commonly used.[1]

-

A small amount of the sample (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg).

-

The mixture is then pressed under high pressure to form a transparent pellet.

-

-

Instrumentation: The analysis is performed using an FTIR spectrometer.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is recorded.

-

The sample pellet is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to yield the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

-

Gas Chromatography:

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The column temperature is programmed to increase over time to ensure the elution of the compound.

-

-

Mass Spectrometry:

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which provides information about the molecule's structure.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility of 1,3,5-Tricyanobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3,5-tricyanobenzene in various organic solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility parameters. This guide is intended to assist researchers in designing experiments, developing purification strategies, and formulating solutions involving 1,3,5-tricyanobenzene.

Core Concepts in Solubility

The solubility of a crystalline compound like 1,3,5-tricyanobenzene is governed by the principle of "like dissolves like." This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. 1,3,5-Tricyanobenzene is a planar aromatic molecule with three polar cyano groups arranged symmetrically. This symmetry results in a non-polar overall molecule, but the nitrogen atoms in the cyano groups can act as hydrogen bond acceptors. Therefore, its solubility is expected to be highest in polar aprotic solvents that can interact favorably with the cyano groups, and in some polar protic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 1,3,5-tricyanobenzene in a range of common organic solvents remains largely uncharacterized in publicly accessible databases and scientific journals. However, qualitative descriptions of its solubility can be inferred from synthetic and purification procedures reported in the literature.

The following table summarizes the available qualitative solubility information for 1,3,5-tricyanobenzene in several organic solvents.

| Solvent | Solvent Class | Qualitative Solubility | Source / Inference |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A precursor, 1,3,5-tricarbamoylbenzene, is dissolved in DMF during the synthesis of 1,3,5-tricyanobenzene, suggesting the product is also likely soluble.[1] |

| Acetone | Polar Aprotic | Soluble | 1,3,5-Tricyanobenzene can be crystallized from acetone, indicating sufficient solubility for this purification technique.[1] |

| Ethanol | Polar Protic | Soluble | Crystallization of 1,3,5-tricyanobenzene from ethanol has been reported, implying it is soluble in this solvent.[1] |

It is important to note that "soluble" is a qualitative term. The actual concentration of a saturated solution can vary significantly between solvents where a compound is deemed "soluble." For applications requiring precise concentrations, experimental determination of solubility is essential.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of 1,3,5-tricyanobenzene in an organic solvent. This method is a standard and reliable approach for establishing the equilibrium solubility of a solid compound at a specific temperature.

Objective: To quantitatively determine the concentration of a saturated solution of 1,3,5-tricyanobenzene in a given organic solvent at a specified temperature.

Materials:

-

1,3,5-Tricyanobenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated pipettes and vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Solvent: Ensure the solvent is of high purity and degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation:

-

Add an excess amount of solid 1,3,5-tricyanobenzene to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Record the exact weight of the added solid.

-

-

Solvent Addition:

-

Add a precise, known volume or mass of the desired organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.

-

-

Phase Separation:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

To ensure a clear supernatant, centrifuge the vials at a high speed for a set period (e.g., 15-20 minutes).

-

-

Sample Extraction:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette. It is critical to avoid disturbing the solid pellet at the bottom of the vial.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the aliquot of the saturated solution to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a drying oven at a temperature below the boiling point of the solvent and the melting point of 1,3,5-tricyanobenzene.

-

Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is eliminated.

-

Weigh the vial containing the dried 1,3,5-tricyanobenzene.

-

-

Calculation of Solubility:

-

The solubility is calculated using the following formula:

Solubility (g/L) = (Mass of dried solute (g) / Volume of aliquot (L))

-

The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of 1,3,5-tricyanobenzene.

Applications in Drug Development

While 1,3,5-tricyanobenzene itself is not a therapeutic agent, its rigid, planar structure and trifunctional nature make it a valuable building block in medicinal chemistry and materials science, with potential applications in drug delivery. It can be used as a core scaffold for the synthesis of more complex molecules, including:

-

Covalent Organic Frameworks (COFs): The trinitrile functionality of 1,3,5-tricyanobenzene is ideal for forming porous, crystalline COFs through cyclotrimerization reactions. These materials have high surface areas and tunable pore sizes, making them promising candidates for drug delivery systems, where therapeutic agents can be loaded into the pores and released in a controlled manner.

-

Dendrimers and Star-Shaped Polymers: The C3 symmetry of 1,3,5-tricyanobenzene allows it to act as a central core for the synthesis of dendrimers and star-shaped polymers. These macromolecular architectures are of interest in drug delivery for their ability to encapsulate drug molecules and improve their pharmacokinetic properties.

A thorough understanding of the solubility of 1,3,5-tricyanobenzene in various organic solvents is a prerequisite for its effective use in the synthesis of these advanced materials for biomedical applications. The choice of solvent can significantly impact reaction kinetics, product yield, and the morphology of the resulting materials.

References

Methodological & Application

Application Notes and Protocols for Benzene-1,3,5-tricarbonitrile in Covalent Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them promising materials for a variety of applications.[1] Benzene-1,3,5-tricarbonitrile, also known as 1,3,5-tricyanobenzene (TCB), is a key building block in the synthesis of a specific type of COF known as a Covalent Triazine Framework (CTF).[2] These CTFs are characterized by their robust triazine linkages, high thermal and chemical stability, and inherent porosity.[3] The nitrogen-rich backbone of these frameworks also provides active sites for catalysis and guest-molecule interactions.[4] This document provides detailed application notes and experimental protocols for the synthesis of CTFs from this compound and explores their applications in gas storage, catalysis, and drug delivery.

Applications

Gas Storage and Separation

CTFs synthesized from this compound, often referred to as CTF-0, exhibit significant potential for gas storage and separation, particularly for carbon dioxide.[2] The porosity and the nitrogen-rich framework contribute to their high CO2 uptake capacity.[5] The surface area and pore volume of CTF-0 can be tuned by modifying the synthesis conditions, such as temperature and the monomer-to-catalyst ratio.[6] For instance, increasing the reaction temperature can lead to materials with significantly higher surface areas.[2]

Heterogeneous Catalysis

The triazine units within the CTF-0 framework can act as Lewis basic sites, making these materials effective heterogeneous catalysts.[1] One notable application is the cycloaddition of CO2 to epoxides to form cyclic carbonates, a reaction of significant industrial interest for carbon capture and utilization.[2] The CTF-0 material has demonstrated good catalytic activity for this transformation.[5]

Drug Delivery

While the direct use of CTF-0 in drug delivery is still an emerging area, the broader class of CTFs has shown promise as nanocarriers for therapeutic agents.[7] A porous CTF containing amide hydrogen-bonding functionalities has been successfully used for the high loading and pH-responsive release of the anticancer drug Irinotecan (CPT-11).[7] The porous nature of these frameworks allows for the encapsulation of drug molecules, and the chemical functionality of the framework can be tailored to control their release.[8] The biocompatibility of COFs is an active area of research to ensure their safe use in biomedical applications.[9]

Data Presentation

The following table summarizes key quantitative data for Covalent Triazine Frameworks synthesized from this compound (CTF-0) and a functionalized CTF for drug delivery.

| Framework ID | Precursor Monomer | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Application Highlight | Reference |

| CTF-0 | This compound | 400 | ~500 | 0.42 | CO₂ Adsorption | [5][10] |

| Amorphous CTF-0 | This compound | 600 | ~2000 | 1.20 | Gas Adsorption & Catalysis | [2] |

| CTF-PO | Pigment Orange 71 | 400 | 960 | 0.48 | Irinotecan (CPT-11) Loading (27.9 wt%) | [7][8] |

Experimental Protocols

Synthesis of Covalent Triazine Framework (CTF-0)

This protocol describes the ionothermal synthesis of CTF-0 from this compound.[11]

Materials:

-